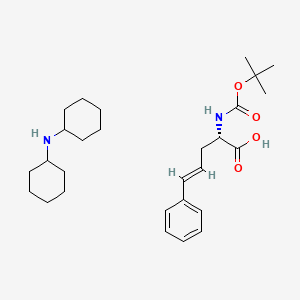

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate

Vue d'ensemble

Description

“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into various organic compounds using methods such as flow microreactor systems .

Synthesis Analysis

The synthesis of Boc derivatives of amino acids has been studied extensively. The process can be optimized and individualized, with the influence of reaction conditions on the yield of the desired product being a key focus . A direct method for introducing the Boc group into a variety of organic compounds has been developed using flow microreactor systems, resulting in a more efficient and versatile process .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Boc group. The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its use in chemical transformations .Chemical Reactions Analysis

Chemical reactions involving this compound are likely to be complex due to the presence of the Boc group. For instance, chiral or achiral (Z)-crotylorganoboron compounds add preferentially anti to N-(tert-butoxycarbonyl)amino aldehydes .Applications De Recherche Scientifique

Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate a Monoclinic Structure

The compound Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate exhibits a monoclinic crystal structure. The structure consists of Boc-l-threoninate anions and dicyclohexylaminium cations, interconnected through a network of O—H⋯O and N—H⋯O hydrogen bonds forming chains along the b axis (Bryndal & Lis, 2007).

Palladium-Catalyzed Coupling in Organic Synthesis The compound has been mentioned in the context of palladium-catalyzed coupling reactions. Specifically, it's involved in the α-arylation of esters, indicating its potential use in complex organic synthesis processes (Huang, Deluca, & Hartwig, 2012).

Hydrogen Bond Donor Catalysts in Enantioselective α-Aminations Dicyclohexylamine is also highlighted in the synthesis of chiral hydrogen bond donor catalysts for enantioselective α-amination of 1,3-dicarbonyl compounds. This illustrates its relevance in synthesizing highly specific molecular structures (Kumar, Ghosh, & Gladysz, 2016).

Synthesis and Drug Design

Synthesis of Pseudopeptidic Diazepines and Benzodiazepines The compound plays a crucial role in the synthesis of enantiomerically pure diazepines and benzodiazepines, which are valuable in new drug design. These processes involve complex reactions like Ugi reactions and Staudinger/aza-Wittig cyclization, demonstrating the compound's utility in advanced synthetic chemistry (Lecinska et al., 2010).

Synthesis of Tricyclic Carbapenems The substance is involved in the stereocontrolled synthesis of tricyclic carbapenem derivatives, indicating its significance in synthesizing antibiotics with potent activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).

Chemical Analysis and Material Science

Crystallographic Analysis of Methylcyclohexanol The compound is used in crystallographic studies to understand the molecular structure and bonding in complex chemical systems, as seen in the analysis of substituted methylcyclohexanol (Hoffman et al., 2009).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. The use of flow microreactor systems for the direct introduction of the Boc group into a variety of organic compounds presents an efficient and sustainable approach , which could be explored further.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFECITMZVLWAJB-LIGCKOFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)

![N-[[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B3035485.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)

![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)

![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)

![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)